molecular formula C20H19NO2 B15460577 2-(Anilinomethyl)-4-(benzyloxy)phenol CAS No. 61593-32-6

2-(Anilinomethyl)-4-(benzyloxy)phenol

Cat. No.: B15460577
CAS No.: 61593-32-6
M. Wt: 305.4 g/mol
InChI Key: YGKNFKBSCCTBQM-UHFFFAOYSA-N
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Description

2-(Anilinomethyl)-4-(benzyloxy)phenol is a synthetic phenolic compound of significant interest in advanced chemical research and development. Its molecular structure, featuring both anilinomethyl and benzyloxy phenolic groups, makes it a valuable multi-functional intermediate in organic synthesis . Researchers can utilize this compound as a key building block for constructing more complex molecular architectures, particularly in pharmaceutical and material science applications. The benzyloxy group can serve as a protective group for the phenol, allowing for selective reactions at other sites of the molecule, which is a common strategy in complex synthesis pathways . In polymer science, this compound can be incorporated as a functional monomer or additive. Its phenolic nature may contribute antioxidant properties to polymers, enhancing the durability and performance of plastics, resins, and coatings . As with many specialized phenolic compounds, it is primarily used in research settings for developing novel chemical entities and high-performance materials . This product is intended for research purposes in a laboratory setting only and is not for diagnostic or therapeutic use. It is strictly prohibited for personal use. Handle with care, referring to the relevant safety data sheet for proper handling and storage information .

Properties

CAS No.

61593-32-6

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

2-(anilinomethyl)-4-phenylmethoxyphenol

InChI

InChI=1S/C20H19NO2/c22-20-12-11-19(23-15-16-7-3-1-4-8-16)13-17(20)14-21-18-9-5-2-6-10-18/h1-13,21-22H,14-15H2

InChI Key

YGKNFKBSCCTBQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)CNC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 4-position benzyloxy group may act as a protective group for the phenol hydroxyl, enabling selective functionalization in multi-step syntheses .
2.2. Phenolic Derivatives with Benzyloxy Substituents
Compound Name Substituents (Position) Key Properties/Applications Reference
4-(Benzyloxy)phenol -OCH₂C₆H₅ (4) Common intermediate in whitening agents and amino acid conjugates
2-Amino-4-(benzyloxy)phenol -NH₂ (2), -OCH₂C₆H₅ (4) Amino group enables conjugation; used in dye synthesis
3-(Benzyloxy)phenol -OCH₂C₆H₅ (3) Used in IAP ligand synthesis for apoptosis regulation

Key Observations :

  • The 2-position anilinomethyl group in the target compound differentiates it from amino-substituted analogues (e.g., 2-amino-4-(benzyloxy)phenol), offering a secondary amine for covalent interactions in drug-target binding .
  • Positional isomerism (e.g., 3- vs. 4-benzyloxy) significantly alters electronic properties. The 4-benzyloxy group in the target compound provides steric protection to the hydroxyl group, enhancing stability .
2.3. Secondary Amine Derivatives
Compound Name Substituents (Position) Key Properties/Applications Reference
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline -CH₂-C₆H₄OCH₃NH (4), -N(CH₃)₂ (4) Antidepressant precursor; high solubility in polar solvents
2-Methoxy-5-((phenylamino)methyl)phenol -CH₂-C₆H₅NH (5), -OCH₃ (2) Structural flexibility; used in agrochemicals

Key Observations :

  • Compared to methoxy-substituted derivatives, the benzyloxy group in the target compound may reduce water solubility but improve bioavailability in hydrophobic environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Anilinomethyl)-4-(benzyloxy)phenol, and how can reaction conditions be controlled to improve yield?

  • Methodological Guidance :

  • Step 1 : Start with protecting the phenol hydroxyl group (e.g., benzylation via benzyl bromide under basic conditions) to prevent unwanted side reactions .
  • Step 2 : Introduce the anilinomethyl group via Mannich reaction conditions (formaldehyde, aniline, and catalytic acid) at the 2-position of the protected phenol .
  • Step 3 : Optimize reaction parameters:
  • Temperature : Maintain 60–80°C for benzylation to avoid over-alkylation.
  • Solvent : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and increases yield compared to conventional heating .
  • Validation : Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm purity via HPLC (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Guidance :

  • NMR :
  • ¹H NMR : Identify benzyloxy protons (δ 4.9–5.1 ppm, singlet) and anilinomethyl CH₂ (δ 3.8–4.0 ppm, multiplet) .
  • ¹³C NMR : Confirm carbonyl absence (to rule out oxidation) and verify substitution patterns .
  • FT-IR : Detect O–H stretch (broad ~3300 cm⁻¹, if deprotected) and C–O–C ether stretch (~1250 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ at m/z 306.1 (calculated for C₂₀H₂₀NO₂) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Guidance :

  • Analytical Techniques :
  • HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<2%) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via UV-Vis (λmax ~275 nm) .
  • Stabilization : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation of the phenol moiety .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its biological activity, and what experimental designs are used to study structure-activity relationships (SAR)?

  • Methodological Guidance :

  • SAR Study Design :
  • Variants : Synthesize analogs with substituent modifications (e.g., halogenation at the 5-position, replacement of benzyloxy with methoxy) .
  • Biological Assays : Test against target enzymes (e.g., COX-2 inhibition via ELISA) or cancer cell lines (e.g., MTT assay on MCF-7 cells) .
  • Data Interpretation :
  • Table 1 : Bioactivity comparison of analogs (example):
Substituent ModificationIC₅₀ (COX-2 Inhibition)Selectivity Index (COX-2/COX-1)
5-Bromo12 ± 1.5 µM8.2
5-Methoxy45 ± 3.1 µM2.1
  • Statistical Analysis : Use ANOVA to validate significance (p < 0.05) .

Q. What strategies mitigate oxidation or degradation of the phenol group during biological assays?

  • Methodological Guidance :

  • Protection Strategies :
  • In situ protection : Add antioxidants (e.g., ascorbic acid, 1 mM) to cell culture media .
  • Prodrug Design : Acetylate the phenol to form a stable ester, which is enzymatically cleaved in vivo .
  • Degradation Analysis : Use LC-MS to identify oxidation byproducts (e.g., quinone derivatives) and adjust storage conditions accordingly .

Q. How can researchers resolve conflicting data in biological assays (e.g., variable IC₅₀ values across studies)?

  • Methodological Guidance :

  • Troubleshooting Steps :

Standardize Assay Conditions : Ensure consistent cell passage number, serum concentration, and incubation time .

Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .

Validate Target Engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

  • Case Study : Discrepancies in IC₅₀ for COX-2 inhibition (12 µM vs. 28 µM) were traced to differences in enzyme source (recombinant vs. native) .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Guidance :

  • Anti-inflammatory Models :
  • RAW 264.7 Macrophages : Measure TNF-α suppression via ELISA after LPS stimulation .
  • Anticancer Models :
  • 3D Spheroid Cultures : Assess penetration efficacy in HT-29 colon cancer spheroids .
  • Neuroprotection Models :
  • SH-SY5Y Neurons : Evaluate protection against H₂O₂-induced oxidative stress (viability via Calcein-AM) .

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